6-amino-4-hydroxy-1-[2-(2-methoxyphenyl)ethyl]pyrimidin-2(1H)-one
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Overview
Description
6-amino-4-hydroxy-1-[2-(2-methoxyphenyl)ethyl]pyrimidin-2(1H)-one is a pyrimidine derivative known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-hydroxy-1-[2-(2-methoxyphenyl)ethyl]pyrimidin-2(1H)-one typically involves the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol, with catalysts such as hydrochloric acid or sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity. Purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-amino-4-hydroxy-1-[2-(2-methoxyphenyl)ethyl]pyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 4-oxo-6-amino-1-[2-(2-methoxyphenyl)ethyl]pyrimidin-2(1H)-one.
Reduction: Formation of 6-amino-4-hydroxy-1-[2-(2-methoxyphenyl)ethyl]pyrimidin-2(1H)-amine.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
6-amino-4-hydroxy-1-[2-(2-methoxyphenyl)ethyl]pyrimidin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Investigated for its antiviral and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-amino-4-hydroxy-1-[2-(2-methoxyphenyl)ethyl]pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and apoptotic pathways.
Pathways Involved: It inhibits the NF-kB inflammatory pathway and reduces endoplasmic reticulum stress, leading to decreased apoptosis and inflammation.
Comparison with Similar Compounds
Similar Compounds
Pemetrexed: A structurally similar compound used as an anticancer agent.
Triazole-pyrimidine hybrids: Compounds with similar neuroprotective and anti-inflammatory properties.
Uniqueness
6-amino-4-hydroxy-1-[2-(2-methoxyphenyl)ethyl]pyrimidin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other pyrimidine derivatives .
Properties
Molecular Formula |
C13H15N3O3 |
---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
6-amino-1-[2-(2-methoxyphenyl)ethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H15N3O3/c1-19-10-5-3-2-4-9(10)6-7-16-11(14)8-12(17)15-13(16)18/h2-5,8H,6-7,14H2,1H3,(H,15,17,18) |
InChI Key |
XATMPSYLRQZLES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCN2C(=CC(=O)NC2=O)N |
solubility |
>39.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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